1-[(Ethanesulfonyl)methyl]-4-nitrobenzene
Description
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene (CAS 1612-41-5) is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the para position and an ethanesulfonylmethyl (-CH₂-SO₂-C₂H₅) group at the meta position (relative to nitro). Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 237.26 g/mol (calculated). The ethanesulfonylmethyl group introduces both steric bulk and electron-withdrawing effects, influencing reactivity and physicochemical properties. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
1-(ethylsulfonylmethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-15(13,14)7-8-3-5-9(6-4-8)10(11)12/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLVYWVPKPUBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ethanesulfonyl group can be cleaved under reductive conditions to yield the corresponding benzyl alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Benzyl alcohol: Formed by the reduction of the ethanesulfonyl group.
Substituted derivatives: Formed by nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemical Properties and Reactions
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene undergoes various chemical reactions:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
- Reduction : The ethanesulfonyl group can be cleaved to produce benzyl alcohol.
- Substitution Reactions : The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen gas, Pd/C catalyst | Mild conditions |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
| Substitution | Sodium methoxide, potassium tert-butoxide | Varies based on substrate |
Scientific Research Applications
This compound has several notable applications:
Organic Synthesis
It serves as a crucial building block in synthesizing more complex organic molecules, enabling the development of novel compounds with specific functionalities.
Biological Studies
The compound is investigated for its potential as a biochemical probe to study enzyme mechanisms. Its unique structure allows researchers to explore interactions with various biomolecules.
Pharmaceutical Development
This compound is explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives have potential therapeutic applications, particularly in anticancer research.
Material Science
This compound may find applications in developing specialty chemicals and materials with tailored properties for industrial use.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in colon and breast cancer cells, highlighting their potential as anticancer agents .
Case Study 2: Enzyme Mechanism Studies
In biochemical research, this compound has been utilized to investigate enzyme mechanisms due to its ability to form reactive intermediates upon reduction of the nitro group. This property allows researchers to study the dynamics of enzyme-substrate interactions .
Mechanism of Action
The mechanism of action of 1-[(ethanesulfonyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethanesulfonyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Ethanesulfonyl is a stronger electron-withdrawing group than methanesulfonyl, directing electrophilic substitution to specific ring positions.
- Lipophilicity : The ethyl chain enhances lipophilicity compared to methyl analogs, impacting solubility in organic solvents .
Sulfur-Containing Derivatives (Sulfides and Sulfoxides)
Reactivity Comparison :
- Sulfides (e.g., 1-(Methylsulfanyl)-4-nitrobenzene) are readily oxidized to sulfoxides or sulfones, making them less stable but versatile in redox-driven syntheses.
- Sulfoxides exhibit chirality and moderate stability, while sulfones (like the target compound) are fully oxidized and resistant to further oxidation .
Halogenated and Other Nitroaromatics
Functional Group Impact :
- Chloromethyl groups (e.g., 1-(Chloromethyl)-4-nitrobenzene) are highly reactive in nucleophilic substitutions but pose greater toxicity risks compared to sulfonyl derivatives .
- Dichlorophenylmethyl groups introduce significant steric and electronic effects, limiting ring reactivity but enhancing binding in hydrophobic environments .
Biological Activity
1-[(Ethanesulfonyl)methyl]-4-nitrobenzene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings. The focus will be on its antimicrobial, anticancer, and other pharmacological activities, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H11N1O4S1
- Molecular Weight : 231.25 g/mol
Biological Activity Overview
The compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 20 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.
- Interaction with DNA : Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication processes.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics. This highlights its potential use in treating resistant infections . -
Cancer Cell Line Study :
In a study evaluating the effects on HeLa cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Q & A
Q. What are the recommended methods for synthesizing 1-[(Ethanesulfonyl)methyl]-4-nitrobenzene?
A two-step approach is common:
- Step 1 : Introduce the ethanesulfonyl group via nucleophilic substitution. For example, react 4-nitrobenzyl chloride with ethanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize via NMR (¹H/¹³C) and mass spectrometry (EI-MS) .
- Key considerations : Monitor reaction progress with TLC and optimize temperature (e.g., 60–100°C) to avoid nitro group reduction .
Q. How is the crystal structure of this compound determined?
- Single-crystal X-ray diffraction (SC-XRD) at 291 K resolves bond lengths (e.g., C–S = 1.76 Å) and torsion angles (e.g., nitro group coplanarity with benzene) .
- Data parameters : Space group , -factor = 0.042, and -factor = 0.152, confirming centrosymmetric packing .
- Validation : Compare experimental data with computational models (e.g., DFT) to assess molecular dipole alignment .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation of dust/aerosols .
- First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline solution .
- Storage : Keep at 2–8°C in a desiccator to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?
- The nitro group directs electrophilic substitution to the meta position, as observed in Suzuki-Miyaura couplings using Pd catalysts (e.g., arylboronic acids) .
- Mechanistic insight : DFT calculations show nitro-induced polarization of the benzene ring, lowering activation energy for C–C bond formation .
- Challenges : Competing reduction of the nitro group under catalytic hydrogenation requires inert atmospheres (e.g., argon) .
Q. What spectroscopic techniques resolve ambiguities in structural characterization?
- NMR : ¹H NMR (CDCl₃, 400 MHz) shows distinct signals for ethanesulfonyl methyl (δ 1.45 ppm) and aromatic protons (δ 8.20–8.40 ppm) .
- IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric SO₂ stretch) confirm functional groups .
- High-resolution MS : Exact mass (e.g., [M+H]⁺ = 244.0521) validates molecular formula (C₉H₁₁NO₄S) .
Q. Can computational modeling predict intermolecular interactions in crystalline phases?
Q. What role does this compound play in medicinal chemistry research?
- Pharmacophore development : The sulfonylmethyl-nitrobenzene scaffold is a precursor for kinase inhibitors (e.g., VEGFR2) via functionalization at the methyl position .
- SAR studies : Nitro-to-amine reduction yields analogs with enhanced solubility (logP reduction by 1.2 units) .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points: How to address them?
Q. Conflicting reactivity outcomes in nitration reactions: What factors are critical?
- Contradiction : Some studies report para selectivity, others meta.
- Resolution : Steric effects from the ethanesulfonyl group dominate under high-temperature conditions (>80°C), favoring meta nitration .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
